
N1-(furan-2-ylmethyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(furan-2-ylmethyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide, commonly known as FMI-41, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. FMI-41 belongs to the family of oxalamides and is a potent and selective antagonist of the G protein-coupled receptor, GPR40.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Metal Complexes
The ligand N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide (referred to as H₂L) serves as a Schiff base. Schiff bases are known for their facile synthesis via condensation reactions between primary amines and carbonyl compounds. When H₂L reacts with metal ions (such as Cu(II), Co(II), Ni(II), and Zn(II)), it forms complexes with a stoichiometric ratio of 1:2 (metal to ligand). These complexes exhibit stability and can chelate to metal ions in a mononegative bidentate fashion. The azomethine nitrogen and deprotonated enolized carbonyl oxygen play crucial roles in this coordination process .
Biological Activities and Cytotoxicity
The presence of azomethine nitrogen (C=N) in Schiff bases contributes to their biological activity. In vitro cytotoxicity studies revealed that the free ligand (H₂L) exhibited greater potency than its metal complexes. This suggests potential applications in cancer research and drug development. The furan Schiff base derivatives, including N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide, have been investigated for their anticancer properties .
Antibacterial and Antifungal Properties
Schiff bases, including those with furan moieties, have demonstrated antibacterial and antifungal activities. The unique binding sites provided by the azomethine nitrogen and furanyl oxygen contribute to their effectiveness. Researchers have explored these compounds for potential therapeutic applications in infectious diseases .
Analytical Chemistry and Catalysis
Schiff bases find applications in analytical chemistry due to their ability to form stable complexes with metal ions. Additionally, they serve as catalysts in various reactions. The furan-based Schiff base derivatives may play a role in enhancing catalytic efficiency .
Food and Dye Industry
Historically, Schiff bases have been employed in the food and dye industry. Their diverse donor groups and flexibility make them suitable for various applications, including colorants and food additives.
Mecanismo De Acción
Target of Action
The primary targets of N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide It’s worth noting that compounds containing indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The specific mode of action of N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide Indole derivatives, which are structurally similar, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound might interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
The exact biochemical pathways affected by N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide The broad spectrum of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-18(9-13-5-2-3-6-14(13)10-18)12-20-17(22)16(21)19-11-15-7-4-8-24-15/h2-8H,9-12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQGWNPKAKUUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(furan-2-ylmethyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

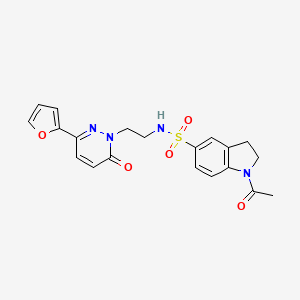
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2560716.png)
![4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine](/img/structure/B2560719.png)
![3-(2-(azepan-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2560720.png)

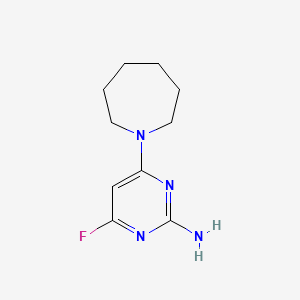
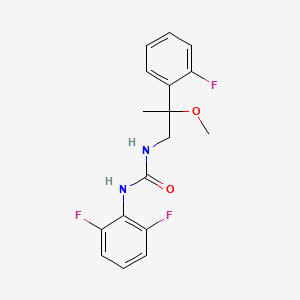
![2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid](/img/structure/B2560728.png)
![8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
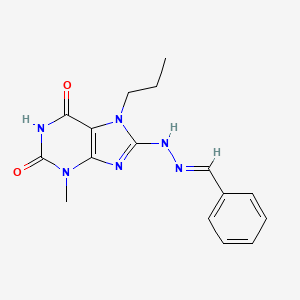
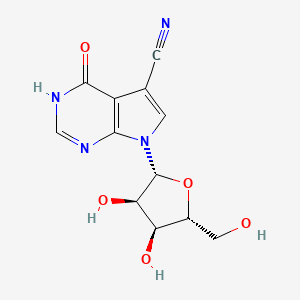

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2560734.png)
